molecular formula C15H22O10 B150498 Procumbide CAS No. 20486-27-5

Procumbide

Cat. No.: B150498
CAS No.: 20486-27-5
M. Wt: 362.33 g/mol
InChI Key: UBAIOTDKPLIEDD-NTRJNKTHSA-N
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Chemical Reactions Analysis

Procumbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of Procumbide involves its interaction with specific molecular targets and pathways in plants. It promotes plant growth by enhancing the uptake of essential nutrients and stimulating the production of growth hormones . In terms of its anti-inflammatory properties, this compound is believed to modulate the activity of certain enzymes and signaling pathways involved in inflammation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Procumbide is similar to other iridoid glycosides such as harpagoside, harpagide, and acteoside . These compounds share similar chemical structures and biological activities. this compound is unique in its ability to enhance plant growth and resistance to stress factors . Harpagoside, for example, is primarily known for its anti-inflammatory properties, while acteoside is recognized for its antioxidant activity . The specific applications and effects of these compounds vary, highlighting the uniqueness of this compound in its role as a plant growth regulator.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5S,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10+,11+,12+,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAIOTDKPLIEDD-NTRJNKTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20486-27-5
Record name Procumbide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020486275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROCUMBIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F233693T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Procumbide and where is it found?

A1: this compound is an iridoid glucoside primarily found in the roots of the Harpagophytum procumbens plant, also known as Devil's Claw. [, , ] It is one of the major iridoid glycosides found in this plant, along with harpagoside and harpagide. [, , ] this compound has also been identified in other plant species, such as Andrographis paniculata, Cyperus rotundus, and Stapelia variegata. [, , ]

Q2: What is unique about the chemical structure of this compound?

A2: this compound possesses a unique structural feature: an ether linkage between C-3 and C-6 within its iridoid core structure. [] This differentiates it from other iridoid glycosides. Additionally, research has clarified the stereochemistry of this compound at the C6 position, establishing it as an isomer of antirrhinoside. [, ]

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